3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-sulfonyl fluoride
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Overview
Description
3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-sulfonyl fluoride is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique bicyclic structure, which includes a sulfonyl fluoride group, making it a valuable reagent in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 3-Benzyl-2,4-dioxo-3-azabicyclo[320]heptane-6-sulfonyl fluoride typically involves multiple steps, starting from readily available precursorsReaction conditions may vary, but common methods include the use of strong bases and nucleophilic substitution reactions . Industrial production methods may involve bulk synthesis and purification processes to ensure high purity and yield .
Chemical Reactions Analysis
3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed under acidic or basic conditions to form sulfonic acids.
Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. This covalent modification can alter the function of the target protein and disrupt biological pathways .
Comparison with Similar Compounds
3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-sulfonyl fluoride can be compared with other similar compounds, such as:
3-Azabicyclo[3.2.0]heptane-2,4-dione: This compound shares the bicyclic core but lacks the benzyl and sulfonyl fluoride groups.
3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-sulfonyl chloride: This compound has a sulfonyl chloride group instead of a sulfonyl fluoride group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and biological activities.
Properties
Molecular Formula |
C13H12FNO4S |
---|---|
Molecular Weight |
297.30 g/mol |
IUPAC Name |
3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-sulfonyl fluoride |
InChI |
InChI=1S/C13H12FNO4S/c14-20(18,19)10-6-9-11(10)13(17)15(12(9)16)7-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 |
InChI Key |
XYIFHPKCLRKNSW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C1S(=O)(=O)F)C(=O)N(C2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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